molecular formula C20H13FN2OS B2627592 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide CAS No. 477569-49-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide

Cat. No.: B2627592
CAS No.: 477569-49-6
M. Wt: 348.4
InChI Key: CZLTZGZFNXKMHA-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide typically involves the coupling of 2-aminobenzenethiol with an appropriate aromatic aldehyde or acyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of water as a solvent and the avoidance of toxic reagents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
  • 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones
  • N-(6-chlorobenzo[d]thiazol-2-yl)-N’-(4-methoxyphenyl)urea

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C20H13FN2OS
  • CAS Number : [Not specified]
  • Molecular Weight : 348.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation:

  • Antibacterial Activity : The compound inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the cessation of bacterial growth and reproduction.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. Studies have demonstrated that benzothiazole derivatives can effectively inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers .

Antimicrobial Properties

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. A comparative study highlighted the following results:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings suggest a promising potential for this compound as a novel antibacterial agent.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various human cancer cell lines. The results are summarized below:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)8.5Induction of apoptosis
A549 (Lung Cancer)6.7Cell cycle arrest
HeLa (Cervical Cancer)10.2Inhibition of DNA synthesis

The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives, including this compound, is influenced by their structural features. Modifications to the benzothiazole moiety can enhance or diminish activity. For instance:

  • Substituting different functional groups on the phenyl ring can significantly affect potency.
  • The presence of electron-withdrawing groups enhances antibacterial activity by stabilizing the transition state during enzyme inhibition .

Case Studies

  • Anticancer Efficacy in Animal Models : A recent study evaluated the efficacy of this compound in vivo using xenograft models of breast cancer. The compound demonstrated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent.
  • Synergistic Effects with Existing Antibiotics : Another study explored the synergistic effects of this compound when used in combination with traditional antibiotics against resistant bacterial strains. Results indicated enhanced efficacy, suggesting potential applications in treating multidrug-resistant infections .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLTZGZFNXKMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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